

A Comparative Analysis of Synthesis Yields for Isotopically Labeled Pyrimidines

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Compound of Interest

2,4-Dichloro-5-methylpyrimidine15N2,13C

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For researchers, scientists, and professionals in drug development, the efficient synthesis of isotopically labeled pyrimidines is crucial for a wide range of applications, from metabolic studies to NMR-based structural analysis. This guide provides a comparative overview of reported synthesis yields for pyrimidine bases—uracil, thymine, and cytosine—labeled with carbon-13 (¹³C), nitrogen-15 (¹⁵N), and tritium (³H). The data is compiled from peer-reviewed literature and presented to facilitate the selection of optimal synthetic routes.

This comparison focuses on distinct methodologies, including chemical synthesis, chemoenzymatic methods, and a deconstruction-reconstruction strategy, highlighting the reported yields for various isotopologues. Detailed experimental protocols for key synthetic methods are also provided to support the practical application of this information.

Comparative Synthesis Yields of Labeled Pyrimidines

The following table summarizes the reported synthesis yields for various isotopically labeled pyrimidines. It is important to note that yields can be influenced by several factors, including the specific labeling position, the scale of the reaction, and the purity of the starting materials.



Labeled Pyrimidine	Isotope	Synthetic Method	Reported Yield (%)
[1,3- ¹⁵ N ₂]-Thymine	¹⁵ N	Chemical Synthesis	>80%[1]
Labeled Pyrimidine Nucleotides	¹³ C, ¹⁵ N	Chemo-enzymatic Synthesis	up to 90%[2]
[6-14C]-Amino-5- nitroso-uracil	¹⁴ C	Chemical Synthesis	Radiochemical purity >98%
5-Acetyl-6-amino-1,3- dimethyl-[6-14C]uracil	¹⁴ C	Chemical Synthesis	Radiochemical purity >97%[3]
Unlabeled 6- substituted uracil derivatives	-	Chemical Synthesis	45-94%[4][5]
Unlabeled Cytosine	-	Chemical Synthesis	75.14% (total yield)[2]
Labeled Pyrimidines	¹³ C, ¹⁵ N, ² H	Deconstruction- Reconstruction	High isotopic enrichment
³ H-labeled Uracil (from Cytosine)	³ H	Bisulfite-mediated conversion	Not specified in abstract[6]

Key Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for some of the key methods identified in the literature for synthesizing labeled pyrimidines.

Chemical Synthesis of [1,3-15N2]-Thymine

This method describes a conventional chemical synthesis approach to produce doubly labeled thymine.

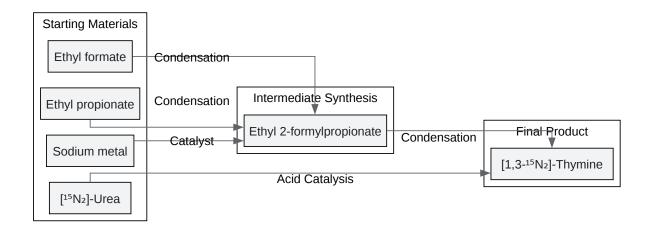
Experimental Protocol:

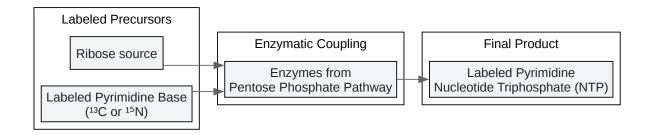
A novel and mild synthesis method for thymine-15N2 was developed. The process begins with the condensation of ethyl formate and ethyl propionate in the presence of sodium metal to form



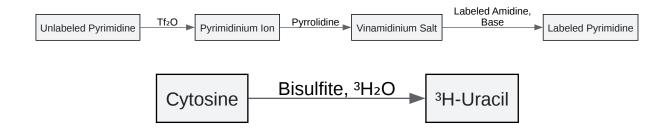
the intermediate ethyl 2-formylpropionate. The target compound, thymine-¹⁵N₂, is then obtained through the condensation of this intermediate with isotope-labeled urea-¹⁵N₂ under acidic catalysis. This synthesis route is characterized by its simple operation, short process flow, and minimal side products, achieving a yield of over 80%. The final product's chemical purity was reported to be over 99%, with a ¹⁵N enrichment of more than 98 atom%.[1]

Workflow for Chemical Synthesis of [1,3-15N2]-Thymine









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